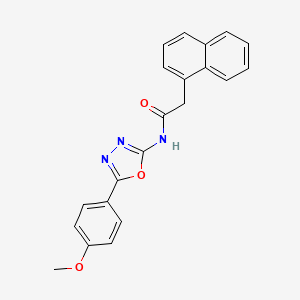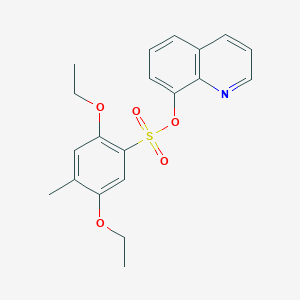
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as MNA-2, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MNA-2 is a small molecule that belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in disease pathogenesis. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been shown to inhibit the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. This compound has also been found to inhibit the growth of various cancer cell lines and reduce the activity of MMPs, which play a crucial role in cancer invasion and metastasis. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has several advantages for lab experiments, including its small molecular size, which allows for easy penetration into cells and tissues. This compound is also stable and has a long shelf-life, which makes it suitable for long-term experiments. However, this compound also has some limitations for lab experiments, including its low solubility in water, which may limit its bioavailability and require the use of organic solvents. This compound also has limited toxicity data, which may require further safety studies before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another direction is to conduct preclinical studies to evaluate the safety and efficacy of this compound in animal models of various diseases. Additionally, future studies could explore the potential of this compound as a therapeutic agent in combination with other drugs or therapies. Finally, the development of more efficient synthesis methods for this compound could enable its wider use in scientific research and clinical trials.
Métodos De Síntesis
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide involves a multi-step process that starts with the reaction of 4-methoxybenzohydrazide with ethyl chloroacetate to produce 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)ethyl acetate. The resulting compound is then treated with naphthalene-1-amine in the presence of potassium carbonate to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(naphthalen-1-yl)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory disorders. In neurological disorders, this compound has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-17-11-9-15(10-12-17)20-23-24-21(27-20)22-19(25)13-16-7-4-6-14-5-2-3-8-18(14)16/h2-12H,13H2,1H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZRUSQUBSVEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2378184.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzenesulfonamide](/img/structure/B2378186.png)
![2-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]propanamide](/img/structure/B2378187.png)
![8-Chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B2378188.png)

![2-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2378192.png)
![N-[4-({[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}amino)phenyl]-2-furamide](/img/structure/B2378195.png)


![1-(2-Methylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2378203.png)

![3-(4-Thioxo-[1,3,5]triazinan-1-yl)-propionic acid](/img/structure/B2378205.png)

![(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid](/img/structure/B2378207.png)